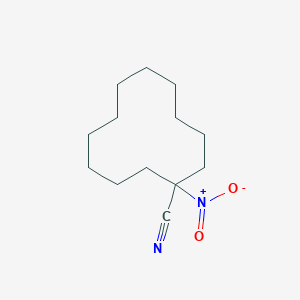

1-Nitrocyclododecane-1-carbonitrile

Description

1-Nitrocyclododecane-1-carbonitrile is a cycloalkane derivative featuring a 12-membered carbon ring substituted with both nitro (-NO₂) and nitrile (-CN) functional groups. Its molecular formula can be inferred as C₁₃H₂₀N₂O₂, with a molecular weight of approximately 248.3 g/mol. The presence of a bulky cyclododecane ring may confer distinct steric and electronic properties compared to linear or smaller cyclic analogs .

Properties

CAS No. |

84065-81-6 |

|---|---|

Molecular Formula |

C13H22N2O2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

1-nitrocyclododecane-1-carbonitrile |

InChI |

InChI=1S/C13H22N2O2/c14-12-13(15(16)17)10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |

InChI Key |

RSVFQEUKDJFUHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)(C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrocyclododecane-1-carbonitrile can be synthesized through a multi-step process involving the nitration of cyclododecane followed by the introduction of a nitrile group. The nitration typically involves the use of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The subsequent introduction of the nitrile group can be achieved through the reaction of the nitro compound with a suitable cyanating agent such as sodium cyanide or potassium cyanide under basic conditions .

Industrial Production Methods: Industrial production of 1-Nitrocyclododecane-1-carbonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitrocyclododecane-1-carbonitrile undergoes various chemical reactions, including:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

Hydrolysis: Sulfuric acid, sodium hydroxide.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Reduction: 1-Aminocyclododecane-1-carbonitrile.

Hydrolysis: 1-Nitrocyclododecane-1-carboxylic acid.

Substitution: Various substituted cyclododecane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitrocyclododecane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitrocyclododecane-1-carbonitrile involves its functional groups:

Nitro Group: The nitro group can undergo reduction to form an amine, which can interact with various biological targets.

Nitrile Group: The nitrile group can be hydrolyzed to form a carboxylic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Nitrocyclododecane-1-carbonitrile with analogous compounds from the provided evidence, focusing on molecular structure, functional groups, and inferred properties.

1-NITRODODECANE (C₁₂H₂₅NO₂)

- Key Features : A linear nitroalkane with a 12-carbon chain and terminal nitro group.

- Comparison: The absence of a cyclic framework in 1-nitrododecane reduces steric hindrance, likely enhancing solubility in nonpolar solvents compared to the cyclododecane analog.

1-Piperidinocyclohexanecarbonitrile (C₁₂H₂₀N₂)

- Key Features : A cyclohexane ring substituted with piperidine (amine) and nitrile groups.

- Comparison :

- The piperidine group in this compound enables basicity and hydrogen-bonding interactions, unlike the electron-withdrawing nitro group in the target compound.

- Both compounds share a nitrile functional group, but the cyclododecane ring in 1-Nitrocyclododecane-1-carbonitrile may exhibit lower ring strain and higher thermal stability due to its larger size .

4-Methyl-3-cyclohexene-1-carbonitrile (C₈H₁₁N)

- Key Features : An unsaturated cyclohexene derivative with methyl and nitrile substituents.

- The nitro group in 1-Nitrocyclododecane-1-carbonitrile may act as a strong electron-withdrawing group, contrasting with the electron-donating methyl group in this analog .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The nitro group in 1-Nitrocyclododecane-1-carbonitrile may undergo reduction to amines or participate in electrophilic substitution reactions, whereas the nitrile group could engage in cycloadditions or hydrolysis to carboxylic acids.

- Stability : Larger cycloalkanes like cyclododecane typically exhibit higher melting points and lower solubility compared to smaller rings or linear chains, which may influence purification strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.